2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers 2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1822426-59-4
VCID: VC11629383
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-5-7-4-8(7)6-9/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers

CAS No.: 1822426-59-4

Cat. No.: VC11629383

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers - 1822426-59-4

Specification

CAS No. 1822426-59-4
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 2-(3-bicyclo[3.1.0]hexanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-5-7-4-8(7)6-9/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key LBQMSXCPACQAHQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C1CC2CC2C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

The compound is defined by its bicyclo[3.1.0]hexane core, a fused bicyclic system comprising a cyclopropane ring adjacent to a cyclohexane moiety. The tert-butoxycarbonyl (Boc) group protects the amino functionality, while the acetic acid side chain introduces polarity and reactivity . Key physical properties include:

PropertyValueSource
Molecular FormulaC13H21NO4C_{13}H_{21}NO_4
Molecular Weight255.31 g/mol
Purity≥95%
StatusDiscontinued

The bicyclo[3.1.0]hexane system imposes significant steric constraints, influencing both reactivity and stereochemical outcomes during synthesis .

Stereochemical Complexity

Synthesis and Diastereomer Formation

Synthetic Routes

The synthesis typically involves sequential steps:

  • Construction of the Bicyclo[3.1.0]hexane Core: Achieved via cyclopropanation of a cyclohexene precursor using diazo compounds or Simmons-Smith reagents.

  • Introduction of the Boc-Protected Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2OBoc_2O) under basic conditions.

  • Acetic Acid Side Chain Attachment: A Strecker synthesis or alkylation reaction introduces the acetic acid moiety, generating the final product.

Diastereoselectivity in Synthesis

The addition of reagents to the bicyclic system often proceeds with partial stereocontrol. For example, nucleophilic attack at the α-carbon of the ketone intermediate (prior to acetic acid formation) can yield syn or anti diastereomers, depending on the reaction’s steric and electronic environment . The energy difference between diastereomeric transition states determines the ratio of products, quantified as diastereomeric excess (de%de\%) . In this compound, the bicyclo[3.1.0]hexane’s rigid structure exacerbates steric effects, leading to moderate de%de\% values (e.g., 60–80%) .

Analytical Characterization of Diastereomers

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR reveals distinct splitting patterns for diastereomers. For instance, the bridgehead protons (C3 of bicyclo[3.1.0]hexane) resonate as doublets of doublets (δ\delta 1.2–1.8 ppm), while the Boc group’s tert-butyl protons appear as a singlet (δ\delta 1.4 ppm) .

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/zm/z 255.31 [M+H]+^+ .

  • X-ray Diffraction: Single-crystal studies confirm the relative configurations of diastereomers, though no published structures exist for this specific compound.

Applications in Medicinal Chemistry

Drug Discovery

The bicyclo[3.1.0]hexane scaffold is prized for its conformational rigidity, which enhances binding affinity to biological targets. For example:

  • Protease Inhibitors: The scaffold mimics peptide β-strands, inhibiting HIV-1 protease.

  • Kinase Modulators: Steric constraints enable selective ATP-binding pocket interactions.

Prodrug Development

The Boc group serves as a transient protecting group, improving pharmacokinetics. Acidic or enzymatic cleavage in vivo releases the free amine, enabling targeted drug delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator